N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide moiety at position 6. The aryl group attached to the carboxamide is a 2-chlorophenyl ring, which confers distinct electronic and steric properties critical for its biological activity. This compound is structurally analogous to several kinase inhibitors, particularly those targeting Fyn kinase, as suggested by its imidazo[1,2-b]pyridazine scaffold . Its design leverages the carboxamide group for hydrogen bonding with kinase active sites, while the chloro-substituted aryl group enhances lipophilicity and target binding .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQNYFUBZHKORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloride-Mediated Amidation
-
Acid Chloride Formation :
2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid is treated with SOCl₂ (neat, 70°C, 4 hours) to form the acyl chloride. Excess SOCl₂ is removed under vacuum. -
Coupling with 2-Chloroaniline :
The acyl chloride is reacted with 2-chloroaniline in anhydrous THF with triethylamine (TEA) as a base (0°C to room temperature, 6 hours). The product is isolated via column chromatography (hexane:EtOAc = 3:1), yielding 63–67%.
Optimization Data :
| Parameter | Variation | Yield Impact |
|---|---|---|
| Solvent | THF vs. DCM | THF: 67%, DCM: 59% |
| Base | TEA vs. Pyridine | TEA: 67%, Pyridine: 61% |
| Temperature | 0°C vs. RT | 0°C: 67%, RT: 71% |
Coupling Reagent-Assisted Amidation
As an alternative, carbodiimide-based reagents (e.g., EDCl/HOBt) enable direct coupling without acid chloride isolation:
-
Reaction : 2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid (1 eq), 2-chloroaniline (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq) in DMF, stirred at room temperature for 18 hours.
Advantages :
-
Avoids SOCl₂ handling.
-
Higher functional group tolerance.
Alternative Routes via Intermediate Halogenation
Late-Stage Chlorination
For analogs requiring regioselective halogenation, a bromine-to-chlorine exchange is feasible:
-
Bromophenyl Intermediate Synthesis :
N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is prepared via methods in Section 2. -
Buchwald-Hartwig Amination :
Palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C) replaces bromine with chlorine using CuCl₂ (2 eq), achieving 54% yield.
Limitations :
-
Requires inert atmosphere.
-
Competing side reactions reduce yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo-H), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.58–7.49 (m, 3H, Ar-H), 2.61 (s, 3H, CH₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₁₅H₁₂ClN₄O: 315.0648; found: 315.0651.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Low Cyclization Yield | Steric hindrance from 2-methyl group | Use excess α-haloketone (1.5 eq) |
| Carboxylation Side Products | Over-oxidation | Optimize CO pressure (2–3 atm) |
| Amidation Incompleteness | Poor nucleophilicity of 2-chloroaniline | Activate with HOBt/EDCl |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly at the chlorophenyl group, can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols, and may require catalysts like palladium on carbon (Pd/C).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
Protein Kinase Inhibition
N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has demonstrated significant inhibitory effects on various protein kinases, particularly the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1). TAK1 is implicated in several cancers, including multiple myeloma (MM). Research indicates that this compound can inhibit TAK1 at nanomolar concentrations, making it a promising candidate for targeted cancer therapies .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Modifications to the compound's structure can enhance its antitubercular activity, suggesting that derivatives of this compound may serve as effective treatments for resistant strains of tuberculosis.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. Various synthetic routes have been explored, including nucleophilic aromatic substitution reactions and cross-coupling techniques like Suzuki–Miyaura reactions .
Table 1: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | Introduction of chlorophenyl group |
| 2 | Cross-Coupling Reaction | Formation of the imidazo-pyridazine core |
Case Study 1: Inhibition of TAK1 in Multiple Myeloma
Recent studies have focused on the efficacy of this compound as a treatment for multiple myeloma. In vitro assays demonstrated that this compound effectively inhibited cell growth in MM cell lines at low concentrations. The structure–activity relationship (SAR) studies further elucidated the impact of various substituents on the compound's inhibitory potency against TAK1, highlighting the importance of specific functional groups in enhancing biological activity .
Case Study 2: Antitubercular Activity
Another significant application is in the fight against tuberculosis. Derivatives of this compound were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. Results indicated that certain modifications led to increased potency against resistant strains, suggesting a pathway for developing new antitubercular agents based on this scaffold.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide becomes evident when compared to derivatives with modifications in the aryl group, imidazo ring substituents, or additional functional moieties. Key analogs include:
Table 1: Structural Variations and Their Implications
Key Observations :
- Halogen Position : The 2-chlorophenyl group in the target compound provides optimal steric hindrance and lipophilicity compared to 3-fluorophenyl analogs, which may reduce off-target interactions .
- Heterocyclic Additions: Compounds with pyrrolidine or thiazolidinone moieties (e.g., ’s thiazolidinone derivatives) exhibit broader kinase inhibition but lower selectivity due to bulkier substituents .
- Methyl vs. Cyclopropyl : The methyl group in the target compound offers simplicity and synthetic accessibility, whereas cyclopropyl analogs () show improved metabolic stability but require more complex synthesis .
Pharmacological and ADME Comparison
Table 2: Pharmacokinetic and Functional Data
Key Observations :
- Potency : The target compound’s 2-chlorophenyl group contributes to its sub-20 nM IC50 against Fyn kinase, outperforming 3-fluorophenyl analogs .
- Metabolic Stability : Cyclopropyl substitution () doubles metabolic half-life compared to the methyl group, critical for oral bioavailability .
- Solubility vs. Affinity : Hydroxyl or methoxy groups () improve solubility but reduce cell permeability and target engagement due to increased polarity .
Biological Activity
N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b]pyridazine class, which is characterized by a bicyclic structure that enhances its biological activity. The molecular formula is with a molecular weight of approximately 265.71 g/mol. The presence of the chlorophenyl group and the carboxamide functional group contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.71 g/mol |
| CAS Number | 2640902-39-0 |
Anticancer Properties
This compound has demonstrated anticancer activity in various studies. It functions primarily as a protein kinase inhibitor , targeting key pathways involved in cancer cell proliferation and survival. Preclinical studies have shown efficacy against multiple cancer cell lines, including:
- Colon cancer (LoVo)
- Ovarian cancer (SK-OV-3)
- Breast cancer (MCF-7)
In vitro assays reveal that the compound exhibits dose-dependent cytotoxic effects, with IC50 values indicating significant activity against these cell lines .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties , particularly against pathogens such as Mycobacterium tuberculosis. Research indicates that structural modifications can enhance its antitubercular activity, making it a candidate for further development in treating resistant strains of tuberculosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound interferes with signaling pathways critical for tumor growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer efficacy.
- Antibacterial Mechanisms : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- A study comparing various imidazo[1,2-b]pyridazine derivatives found that those with modifications similar to this compound exhibited enhanced cytotoxicity against colon adenocarcinoma cells .
- Another investigation highlighted the compound's potential in treating infections caused by Mycobacterium tuberculosis, emphasizing the importance of structural optimization for improved efficacy .
Q & A
Q. What are the common synthetic routes for N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine) with ketones or aldehydes, followed by nucleophilic substitution to introduce the 2-chlorophenyl and methyl groups. For example, chloromethyl intermediates can react with substituted anilines under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as Pd(PPh₃)₄ may enhance cross-coupling reactions .
Q. How is the compound characterized structurally?
Key techniques include:
- X-ray crystallography (using SHELXL for refinement ) to resolve the imidazo[1,2-b]pyridazine core and substituent orientations.
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, e.g., distinguishing between C-2 methyl and C-6 carboxamide groups.
- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .
Q. What preliminary biological activities have been reported?
Imidazo[1,2-b]pyridazine derivatives exhibit kinase inhibition, particularly targeting enzymes like phosphodiesterase 10 (PDE10) and cyclin-dependent kinases (CDKs). Assays using recombinant kinases (e.g., ADP-Glo™) show IC₅₀ values in the nanomolar range, suggesting high potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Challenges include low solubility of intermediates and side reactions during substitution. Methodological improvements:
- Solvent optimization : Use of DMF with LiCl as a solubilizing agent.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hrs to 30 mins) and improves purity .
- Flow chemistry : Minimizes byproducts in halogenation steps .
Q. How do structural modifications (e.g., halogen substitution) impact kinase selectivity?
- 2-Chlorophenyl vs. 3-fluorophenyl : Chlorine’s electronegativity enhances hydrophobic interactions in kinase hinge regions, improving affinity for CDK2 over CDK4.
- Methyl at C-2 : Steric effects reduce off-target binding to non-kinase proteins. Comparative molecular docking (AutoDock Vina) and MD simulations (AMBER) validate these insights .
Q. How to resolve contradictions in IC₅₀ values across different assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Solutions:
- Standardize assay protocols : Use fixed ATP levels (1 mM) and buffer systems (HEPES pH 7.5).
- Orthogonal validation : Confirm activity via SPR (binding kinetics) or cellular assays (e.g., inhibition of MCF-7 proliferation) .
Q. What advanced techniques elucidate dynamic binding mechanisms?
- Cryo-EM : Resolves compound-bound kinase conformations at near-atomic resolution.
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Maps conformational changes in kinases upon inhibitor binding .
- Free-energy perturbation (FEP) calculations : Predicts binding free energy changes for SAR optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
